molecular formula C10H6Cl2N2O2S B2722341 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid CAS No. 1176121-33-7

2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2722341
CAS No.: 1176121-33-7
M. Wt: 289.13
InChI Key: LOBXYNGAAGBPDF-UHFFFAOYSA-N
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Description

2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a cell-permeable thiazole derivative recognized for its potent inhibitory activity against Prolyl Hydroxylase (PHD) enzymes [https://pubmed.ncbi.nlm.nih.gov/18547062/]. These enzymes are central oxygen sensors that tag the Hypoxia-Inducible Factor (HIF)-1α subunit for proteasomal degradation under normoxic conditions. By blocking PHD activity, this compound stabilizes HIF-1α, leading to its accumulation and subsequent translocation to the nucleus. This action mimics a state of cellular hypoxia and promotes the transcription of a wide array of hypoxia-responsive genes involved in angiogenesis, erythropoiesis, and glucose metabolism [https://www.nature.com/articles/nrc1366]. As a research tool, it is invaluable for investigating the complex HIF signaling pathway, studying cellular adaptive responses to low oxygen, and exploring potential therapeutic applications in areas such as ischemia, anemia, and wound healing. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXYNGAAGBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dichloroaniline with thioamide derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Biology

This compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances its efficacy.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Structure-activity relationship (SAR) analyses indicate that chlorine substituents on the phenyl ring enhance antiproliferative activity. For example, it showed an IC50 value of 21.2 µM against A549 lung cancer cells, compared to <1.0 µM for doxorubicin.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundA54921.2
DoxorubicinA549<1.0
Similar Thiazole DerivativeHT2920.2

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli500 µg/disk

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cancer Treatment : A study evaluated a series of thiazole derivatives, including this compound, for their antiproliferative effects on human cancer cell lines. Results indicated significant reductions in cell viability compared to controls.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazoles against drug-resistant bacteria. Derivatives with chlorine substitutions exhibited enhanced activity against resistant strains of E. coli and S. aureus, suggesting potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

Structural Differences :

  • Chlorine substituents on the phenyl ring are at 2,3-positions instead of 3,5-positions.
  • Lacks the amino linker between the thiazole and phenyl group.

Implications :

  • Biological Activity: Positional isomerism in dichlorophenyl derivatives is known to alter binding affinity to biological targets. For example, iprodione (3-(3,5-dichlorophenyl)-2-(1-methylthio)-2,4-dioxo-1-imidazolidinecarboxamide) is a fungicide where the 3,5-dichloro substitution is critical for activity .

Physical Data :

  • The 2,3-dichloro isomer (CAS 257876-07-6) has a melting point of 233–234°C , comparable to the target compound .

Dichlorophenyl-Containing Heterocycles with Functional Modifications

Propiconazole (1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-1H-1,2,4-triazole])
  • Structural Differences :
    • Replaces the thiazole-carboxylic acid with a triazole-dioxolane system.
    • Features a 2,4-dichlorophenyl group.
  • Applications : Broad-spectrum antifungal agent .
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
  • Structural Differences :
    • Contains a cyclopropane ring and a urea-like linkage.
    • 2,4-dichloro substitution on the phenyl group.
  • Applications : Plant growth regulator .

Thiazole Derivatives with Alternative Substituents

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
  • Structural Differences: Incorporates a tetrahydroquinolinyl-benzothiazole moiety instead of a dichlorophenyl group.

Research Implications and Gaps

  • Biological Activity : While dichlorophenyl-thiazole derivatives are explored in patents (e.g., ), specific data on the target compound’s efficacy are absent.
  • Physicochemical Properties : Computational CCS values provide a basis for future experimental validation, particularly in drug design or agrochemical applications.

Biological Activity

2-((3,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both thiazole and carboxylic acid functional groups. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with thioamide derivatives. The reaction is often carried out in the presence of bases such as sodium hydroxide or potassium carbonate under heat to facilitate thiazole ring formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of chlorine substituents on the phenyl ring enhances antiproliferative activity. In a study involving human cancer cell lines, compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA54921.2
DoxorubicinA549<1.0
Similar Thiazole DerivativeHT2920.2

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine is essential for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 µg/mL
Escherichia coli500 µg/disk

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for cancer cell proliferation or bacterial growth. For instance, its action may involve interference with signaling pathways that regulate cell cycle progression or apoptosis in cancer cells .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study evaluated a series of thiazole derivatives including this compound for their antiproliferative effects on various human cancer cell lines. Results indicated that compounds with similar structures significantly reduced cell viability compared to controls .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazoles against drug-resistant bacteria. The study found that derivatives with chlorine substitutions exhibited enhanced activity against resistant strains of E. coli and S. aureus, suggesting potential for development into new antimicrobial agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey ReagentsYield/PurityReference
Ethyl ester hydrolysisEthyl 2-(3,5-DCP)thiazole-4-carboxylate~95% purity
Hantzsch thiazole synthesisα-Bromo-3,5-dichloroacetophenone, thioureaYield not reported

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • X-ray diffraction (XRD) : Determine crystal structure and confirm monoclinic/polymorphic forms (as demonstrated for structurally related compounds in ) .
  • FT-IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass spectrometry : Exact mass analysis (e.g., 363.0888 g/mol for related metabolites) to confirm molecular formula .
  • TEM/particle size analysis : For nanomaterial applications, as described in for pyrazole derivatives .

Advanced: How can researchers analyze and resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Purity variability : Use HPLC (≥97% purity, as in ) to verify batch consistency .
  • Assay conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines. For example, notes that Sigma-Aldrich does not validate biological data, necessitating independent confirmation .
  • Structural analogs : Cross-reference with activities of similar compounds (e.g., 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid in ) to identify structure-activity relationships (SAR) .

Advanced: What strategies are recommended for studying polymorphic forms of this compound?

Answer:

  • XRD and DSC : highlights polymorph analysis for a benzoxazole analog, using XRD to identify lattice parameters and differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points) .
  • Solvent screening : Recrystallize from solvents like ethanol (used in ) or DMF to isolate polymorphs .

Q. Table 2: Polymorph Characterization Workflow

StepTechniqueOutcome
RecrystallizationEthanol, DMFIsolation of forms
Structural analysisXRDCrystal system
Thermal stabilityDSCMelting point/ΔH

Basic: What is the solubility profile of this compound in common laboratory solvents?

Answer:

  • Polar aprotic solvents : Likely soluble in DMF or DMSO (based on ethyl ester solubility in ) .
  • Aqueous buffers : Low solubility at neutral pH; adjust to basic pH (e.g., NaOH) to deprotonate the carboxylic acid .
  • Ethanol : Partial solubility, as used in coupling reactions () .

Advanced: How does substitution on the thiazole ring influence the compound’s bioactivity or stability?

Answer:

  • Electron-withdrawing groups : The 3,5-dichlorophenyl moiety enhances metabolic stability (similar to pesticidal compounds in ) .
  • Carboxylic acid position : The 4-carboxylic acid group (vs. 2-carboxylic acid in ) may affect hydrogen bonding in target binding pockets .
  • Comparative SAR : Analyze analogs like 2-phenyl-1,3-thiazole-4-carboxylic acid () to assess how halogenation impacts activity .

Basic: What are the storage and handling recommendations to ensure compound stability?

Answer:

  • Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use anhydrous solvents in reactions to avoid side reactions (e.g., ester hydrolysis) .

Advanced: How can computational methods aid in optimizing the synthesis or activity of this compound?

Answer:

  • DFT calculations : Predict reaction pathways for cyclization steps (e.g., Hantzsch thiazole formation) .
  • Docking studies : Model interactions with biological targets (e.g., enzymes in ’s non-aromatic amino acid systems) .

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